The incorporation of the cyclobutane moiety into therapeutic agents has become an increasingly valuable strategy in modern medicinal chemistry. Its unique, rigid, and puckered conformation can lock a molecule into its bioactive form, potentially enhancing potency and selectivity.[1][2] Furthermore, the cyclobutane scaffold can serve as a bioisostere for other chemical groups, offering a way to fine-tune properties like metabolic stability and solubility.[1][2] However, as with any structural motif, the introduction of a cyclobutane ring can influence a drug's immunogenic profile, leading to potential cross-reactivity with other compounds. This guide provides an in-depth comparison of the cross-reactivity potential of several cyclobutane-based therapeutic agents, supported by experimental data and detailed methodologies for assessment.
Drug hypersensitivity reactions are adverse immune responses to a drug, ranging from mild skin rashes to life-threatening anaphylaxis. These reactions can be mediated by different arms of the immune system, primarily through IgE antibodies (Type I hypersensitivity) or T-cells (Type IV hypersensitivity). Cross-reactivity occurs when the immune system, having been sensitized to one drug, recognizes and reacts to a different but structurally similar compound.[3] This recognition is often due to shared chemical epitopes that can be recognized by antibodies or T-cell receptors.
This section will explore the cross-reactivity profiles of several therapeutic agents that feature a cyclobutane ring, comparing them with relevant alternatives where data is available.
Apalutamide is a non-steroidal antiandrogen used to treat prostate cancer. It is structurally distinct from another antiandrogen, enzalutamide, notably in its replacement of enzalutamide's dimethylphenyl group with a cyclobutyl moiety and a 2-cyanopyridine group instead of a cyanophenyl group.[1][5] Clinical trials have shown a higher incidence of skin rash with apalutamide compared to placebo.[6][7]
A key study directly compared the chemical reactivity and immunogenicity of apalutamide and enzalutamide.[1][4]
These findings strongly suggest that the increased incidence of skin rash with apalutamide is not due to the cyclobutane ring itself, but rather the reactive 2-cyanopyridine moiety, which facilitates hapten formation and a subsequent T-cell mediated immune response.[1][4] This highlights the importance of considering the entire molecular structure, not just the cyclobutane core, when assessing cross-reactivity potential. Case series of cutaneous adverse reactions to apalutamide have described a range of presentations, from eczematous to lichenoid dermatitis, further supporting a delayed-type hypersensitivity mechanism.[6][8] While lymphocyte proliferation tests (LPT) have been used in some cases, their positivity rate appears to be low in milder reactions.[6][9]
Carboplatin is a platinum-based chemotherapy agent widely used in the treatment of various cancers. It contains a cyclobutane-1,1-dicarboxylate ligand, which distinguishes it from the first-generation platinum drug, cisplatin. Hypersensitivity reactions to carboplatin are a known clinical issue, with the incidence increasing with the number of treatment cycles.[10][11]
Despite both being platinum-based drugs, the cross-reactivity between carboplatin and cisplatin is surprisingly low.[12]
The difference in their immunogenicity is likely due to the different leaving groups attached to the platinum core. In carboplatin, the bidentate cyclobutane-1,1-dicarboxylate ligand is more stable and is cleaved from the platinum atom at a slower rate than the chloride ligands of cisplatin. This difference in chemical reactivity likely leads to the formation of distinct protein adducts, resulting in different antigenic profiles.
Boceprevir is a protease inhibitor that was used for the treatment of hepatitis C. It features a cyclobutylmethyl group.[13][14] Skin rashes have been reported as a side effect of boceprevir.[15][16]
A case report has highlighted a lack of cross-reactivity between boceprevir and telaprevir, another protease inhibitor with a different chemical scaffold.[17] In this case, a patient who developed a skin rash and anal discomfort with telaprevir was successfully switched to boceprevir without recurrence of the adverse reaction.[17] While this is a single case, it suggests that for drugs within the same therapeutic class, structural differences, even when both are complex molecules, can be sufficient to avoid cross-reactive immune responses.
Information on the immunogenicity and cross-reactivity of the newer cyclobutane-containing drugs, zasocitinib (a TYK2 inhibitor) and ivosidenib (an IDH1 inhibitor), is limited in the public domain.[15][18][19][20] Clinical trials for these agents have reported on their overall safety profiles, but detailed studies on their potential for immune-mediated adverse reactions and cross-reactivity are not yet widely available.
A thorough investigation of cross-reactivity involves a multi-tiered approach, combining in vitro assays and, where necessary, in vivo models.
The LPT is a cell-based assay that measures the proliferation of T-cells in response to a drug, indicating a T-cell mediated sensitization.[13][21][22]
The BAT is a flow cytometry-based assay that measures the upregulation of activation markers (e.g., CD63, CD203c) on the surface of basophils in response to an allergen, which is indicative of an IgE-mediated (Type I) hypersensitivity.[7][24][25]
This model is useful for assessing the potential of a drug to induce a T-cell mediated immune response.[1][4]
The presence of a cyclobutane ring in a therapeutic agent does not, in itself, appear to be a primary driver of immunogenicity or cross-reactivity. As evidenced by the case of apalutamide, other reactive moieties within the molecule are more likely to be responsible for hapten formation and subsequent immune responses. The low cross-reactivity between carboplatin and cisplatin further underscores that the overall molecular structure and chemical reactivity, rather than a single substructure, dictate the immunogenic profile.
For drug development professionals, these findings emphasize the need for a holistic assessment of a drug candidate's potential for immunogenicity. This should include a thorough evaluation of the chemical reactivity of all functional groups, in addition to the application of a comprehensive suite of in vitro and in vivo assays to investigate potential immune-mediated adverse reactions. By understanding the specific molecular drivers of hypersensitivity, it may be possible to design safer and more effective therapeutic agents.
-
Ji, C., Guha, M., Zhu, X., Whritenour, J., Hemkens, M., Tse, S., ... & Obach, R. S. (2020). Enzalutamide and Apalutamide: In Vitro Chemical Reactivity Studies and Activity in a Mouse Drug Allergy Model. Chemical Research in Toxicology, 33(1), 211-222. [Link]
-
Shao, Y., Wang, Z., Chen, J., & Ye, D. (2023). Apalutamide-associated rash combined with severe neutropenia and eosinophilia: a case report. Translational Andrology and Urology, 12(1), 113. [Link]
-
Ji, C., Guha, M., Zhu, X., Whritenour, J., Hemkens, M., Tse, S., ... & Obach, R. S. (2020). Enzalutamide and Apalutamide: In Vitro Chemical Reactivity Studies and Activity in a Mouse Drug Allergy Model. Chemical Research in Toxicology, 33(1), 211-222. [Link]
-
American Academy of Allergy, Asthma & Immunology. (2020). Cross-reactivity of chemotherapeutics. [Link]
-
Sánchez-Gilo, A., Hervella-Garcés, M., Alegre-Sánchez, A., Ara-Martín, M., & Piteiro-Bermejo, A. (2022). Cutaneous Adverse Reactions to Apalutamide: Case Series with Clinical and Pathological Correlations. Acta Dermato-Venereologica, 102, adv00778. [Link]
-
Sato, R., Kaneko, T., & Hoshi, S. (2022). Apalutamide‐associated skin rash in patients with prostate cancer: Histological evaluation by skin biopsy. The Journal of Dermatology, 49(10), e363-e365. [Link]
-
Sonavane, S., & Gupta, S. (2014). Carboplatin hypersensitivity in relapsed ovarian carcinoma: A therapeutic challenge. Indian Journal of Medical and Paediatric Oncology, 35(1), 17. [Link]
-
Ji, C., Guha, M., Zhu, X., Whritenour, J., Hemkens, M., Tse, S., ... & Obach, R. S. (2020). Enzalutamide and Apalutamide: In Vitro Chemical Reactivity Studies and Activity in a Mouse Drug Allergy Model. Chemical Research in Toxicology, 33(1), 211-222. [Link]
-
Sato, R., Kaneko, T., & Hoshi, S. (2022). Apalutamide‐associated skin rash in patients with prostate cancer: Histological evaluation by skin biopsy. Scite.ai. [Link]
-
Legrand, F., Cernadas, J., & Castells, M. (2004). Carboplatin hypersensitivity: a 6-h 12-step protocol effective in 35 desensitizations in patients with gynecological malignancies and positive skin tests to carboplatin. Gynecologic oncology, 94(3), 643-649. [Link]
-
Cooper, R., & Cooper, M. M. (2012). The relative efficacy of boceprevir and telaprevir in the treatment of hepatitis C virus genotype 1. Clinical infectious diseases, 54(1), 113-116. [Link]
-
Jonas, B. A., Pollyea, D. A., Winer, E. S., Vey, N., & de Botton, S. (2024). Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia. Clinical Lymphoma Myeloma and Leukemia, 24(10), e323-e328. [Link]
-
Hutten, E. M., Lambeck, A. J., Dijkstra, H., van de Ven, A. A., & de Groot, J. W. (2021). Basophil activation testing and desensitization in procarbazine‐mediated anaphylaxis. Allergy, 76(6), 1914-1917. [Link]
-
Legrand, F., Cernadas, J., & Castells, M. (2004). Carboplatin hypersensitivity: a 6-h 12-step protocol effective in 35 desensitizations in patients with gynecological malignancies and positive skin tests to carboplatin. Gynecologic oncology, 94(3), 643-649. [Link]
-
Jonas, B. A., Pollyea, D. A., Winer, E. S., Vey, N., & de Botton, S. (2024). Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia. Clinical Lymphoma Myeloma and Leukemia, 24(10), e323-e328. [Link]
-
Santos, R. L., Lum, L. G., Woehl, J., & Al-Khaffaf, A. (2023). A Modified Basophil Activation Test for the Clinical Management of Immediate Hypersensitivity Reactions to Paclitaxel: A Proof-of-Concept Study. International Journal of Molecular Sciences, 24(24), 17462. [Link]
-
Schultz, H. S., Reedtz-Runge, S. L., Bäckström, B. T., Lamberth, K., & Pedersen, L. Ø. (2017). Quantitative analysis of the CD4+ T cell response to therapeutic antibodies in healthy donors using a novel T cell: PBMC assay. PloS one, 12(5), e0178544. [Link]
-
Carlson, A., Gregorich, Z., & Striker, R. (2013). Telaprevir to boceprevir switch highlights lack of cross-reactivity. Clinical infectious diseases, 56(4), 552-554. [Link]
-
Pichler, W. J., & Tilch, J. (2004). The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity. Clinical & Experimental Allergy, 34(9), 1485-1492. [Link]
-
Kim, S. H., & Park, H. S. (2013). Recent applications of basophil activation tests in the diagnosis of drug hypersensitivity. Allergy, asthma & immunology research, 5(6), 339-344. [Link]
-
Sachs, B., Glässner, A., & May, S. (2021). Lymphocyte transformation test: History and current approaches. Allergologie select, 5, 133. [Link]
-
Glässner, A., Dubrall, D., Weinhold, L., Schmid, M., & Sachs, B. (2022). Lymphocyte transformation test for drug allergy detection: When does it work?. Annals of Allergy, Asthma & Immunology, 129(4), 497-506. [Link]
-
Winkelman, A., Parmentier, J., Poulin, M., & Schwartz, A. (2023). Zasocitinib (TAK-279) Displays High Levels of TYK2 Inhibition and No Inhibition of JAK 1/3 Compared with Licensed TYK2 and JAK Inhibitors. ACR Open Rheumatology, 5. [Link]
-
Irigoyen-Coria, M. D. L., Rojo-Gutiérrez, M. I., Hernández, D. S., Meyer-Gómeze, R. H., Leyva-Carmona, I., Mellado-Ábrego, J., ... & Larenas-Linnemann, D. (2023). Value of the Lymphocyte Transformation Test for the Diagnosis of Drug-Induced Hypersensitivity Reactions in Hospitalized Patients with Severe COVID-19. Journal of Personalized Medicine, 13(7), 1146. [Link]
-
Winkelman, A., Parmentier, J., Poulin, M., & Schwartz, A. (2025). Inside Zasocitinib: a new model for TYK2 inhibition in immune-mediated diseases. Drug Discovery World. [Link]
-
Al-Atrash, G., & Saif, M. W. (2013). Platinum hypersensitivity and toxicity. StatPearls. [Link]
-
Bavbek, S., & Mayorga, C. (2022). Basophil Activation Test: Bridging Allergy and Oncology for Diagnostic, Therapeutic and Prognostic Applications in AllergoOncology. Utrecht University Research Portal. [Link]
-
Irigoyen-Coria, M. D. L., Rojo-Gutiérrez, M. I., Hernández, D. S., Meyer-Gómeze, R. H., Leyva-Carmona, I., Mellado-Ábrego, J., ... & Larenas-Linnemann, D. (2020). Basophil Activation Tests (BAT): Degranulation, Cytometry and Chemotaxis in Drug Allergy. J Cell Immunol, 2(3), 124-142. [Link]
-
Bavbek, S., & Mayorga, C. (2022). Basophil Activation Test: Bridging Allergy and Oncology for Diagnostic, Therapeutic and Prognostic Applications in AllergoOncology: An EAACI Position Paper. Allergy. [Link]
-
Zanotti, K. M., Markman, M., & Belinson, J. L. (2002). A skin-testing protocol for predicting hypersensitivity to carboplatin chemotherapy. Journal of clinical oncology, 20(1), 241-244. [Link]
-
AAAAI. (n.d.). Medications and Drug Allergic Reactions. American Academy of Allergy, Asthma & Immunology. [Link]
-
Investigation of Hypersensitivity Reactions in Carboplatin Desensitization Therapy. (2022). Anticancer Research, 42(1), 433-438. [Link]
-
Patsnap. (2024). What are the side effects of Boceprevir?. Patsnap Synapse. [Link]
-
Irigoyen-Coria, M. D. L., Rojo-Gutiérrez, M. I., Hernández, D. S., Meyer-Gómeze, R. H., Leyva-Carmona, I., Mellado-Ábrego, J., ... & Larenas-Linnemann, D. (2020). Basophil Activation Tests (BAT): Degranulation, Cytometry and Chemotaxis in Drug Allergy. J Cell Immunol, 2(3), 124-142. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Brown, A., & Bshouty, W. (2007). Carboplatin hypersensitivity reactions. Clinical journal of oncology nursing, 11(5), 681-685. [Link]
-
Armstrong, A. W., Gooderham, M., Warren, R. B., Papp, K. A., Strober, B., Thaçi, D., ... & Merola, J. F. (2024). TYK2 Inhibitor Zasocitinib Shows High Efficacy, Safety in Moderate to Severe Psoriasis. JAMA Dermatology. [Link]
-
Love, B. (2013). Hepatic failure flagged as unexpected boceprevir safety signal in adverse event review. Clinical Endocrinology News. [Link]
-
O'Gorman, M. R., & O'Gorman, S. M. (2018). Basophil Activation Test: Old and New Applications in Allergy. Current Allergy and Asthma Reports, 18(12), 1-9. [Link]
-
LiverTox. (2022). Boceprevir. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
HealthTree University for AML. (2023). What is ivosidenib? #AML. YouTube. [Link]
-
Falciani, C., Pagliuca, C., Brunetti, J., Lelli, B., Casagni, A., Accetta, A., ... & Pini, A. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(11), 3169. [Link]
-
National Cancer Institute. (n.d.). Leukocyte Proliferation Assay (Immunosuppression). Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]
-
Vender, R. (2022). Efficacy and safety of selective TYK2 inhibitor, deucravacitinib, trial in psoriatic arthritis. YouTube. [Link]
-
BC Cancer. (2020). Protocol Summary for Treatment of Non-Metastatic Castration Resistant Prostate Cancer Using Apalutamide. [Link]
-
Doña, I., Pérez-Sánchez, N., Eguiluz-Gracia, I., & Cornejo-García, J. A. (2020). Classification of allergic and pseudoallergic reactions to drugs that inhibit cyclooxygenase. Allergy, 75(4), 838-852. [Link]
-
Vender, R. (2023). TYK2 Inhibitors for the Treatment of Psoriasis. YouTube. [Link]